molecular formula C11H19NO4 B1447095 1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid CAS No. 1620842-88-7

1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

Cat. No. B1447095
M. Wt: 229.27 g/mol
InChI Key: CZHREJZYTWIJKW-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a chemical compound with the CAS Number: 1620842-88-7 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14) . The Canonical SMILES representation is CC1(CN(C1C(=O)O)C(=O)OC©©C)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.27 g/mol . The XLogP3-AA value is 1.7 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 229.13140809 g/mol . The topological polar surface area is 66.8 Ų .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Application 2: Chiral Separation

  • Summary of Application : An effective approach to separate chiral (2S,4S)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4S)-TBMP)) from mixed (2S,4S)-TBMP and (2S,4R)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ( (2S,4R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed .
  • Methods of Application : The new approach eliminates the need for salinization and dissociation processes and several organic solvents with water .
  • Results or Outcomes : Compared to the original approach, the new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .

Application 3: Amine Protection

  • Summary of Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
  • Methods of Application : The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
  • Results or Outcomes : The BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate. Upon deprotonation, this reagent affords a doubly BOC-protected source of NH−2, which can be N-alkylated .

Application 4: Synthesis of 4-Methylene Proline

  • Summary of Application : This compound is used in the synthesis of 4-methylene proline .
  • Methods of Application : Basic hydrolysis of the compound easily afforded N-Boc 4-methylene proline without loss of enantiopurity .
  • Results or Outcomes : The resulting 4-methylene proline was obtained without loss of enantiopurity, as checked by HPLC analysis of the corresponding benzyl ester .

Application 5: Amine Protection

  • Summary of Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
  • Methods of Application : The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
  • Results or Outcomes : The BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate. Upon deprotonation, this reagent affords a doubly BOC-protected source of NH−2, which can be N-alkylated .

Application 6: Synthesis of 4-Methylene Proline

  • Summary of Application : This compound is used in the synthesis of 4-methylene proline .
  • Methods of Application : Basic hydrolysis of the compound easily afforded N-Boc 4-methylene proline without loss of enantiopurity .
  • Results or Outcomes : The resulting 4-methylene proline was obtained without loss of enantiopurity, as checked by HPLC analysis of the corresponding benzyl ester .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHREJZYTWIJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145090
Record name 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

CAS RN

1620842-88-7
Record name 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620842-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Reactant of Route 6
1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

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